molecular formula C24H29N5O4S B14801931 1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea

1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea

Cat. No.: B14801931
M. Wt: 483.6 g/mol
InChI Key: ZTXJXRZDKINTFZ-UHFFFAOYSA-N
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Description

Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the thiomorpholine and naphthalene groups. The final step involves the formation of the urea linkage. Each step requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to precisely control reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(1,1-dimethylethyl)-: A simpler compound with similar functional groups but lacking the pyrazole and naphthalene rings.

    Thiomorpholine derivatives: Compounds with similar thiomorpholine groups but different substituents.

    Pyrazole derivatives: Compounds with the pyrazole ring but different functional groups attached.

Uniqueness

What sets Urea, N-[3-(1,1-dimethylethyl)-1-[2-(1,1-dioxido-4-thiomorpholinyl)-2-oxoethyl]-1H-pyrazol-5-yl]-N’-2-naphthalenyl- apart from similar compounds is its combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

1-[5-tert-butyl-2-[2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]pyrazol-3-yl]-3-naphthalen-2-ylurea

InChI

InChI=1S/C24H29N5O4S/c1-24(2,3)20-15-21(29(27-20)16-22(30)28-10-12-34(32,33)13-11-28)26-23(31)25-19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,10-13,16H2,1-3H3,(H2,25,26,31)

InChI Key

ZTXJXRZDKINTFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)CC(=O)N4CCS(=O)(=O)CC4

Origin of Product

United States

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